molecular formula C14H19ClNO+ B14084829 1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl- CAS No. 102269-52-3

1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-

Cat. No.: B14084829
CAS No.: 102269-52-3
M. Wt: 252.76 g/mol
InChI Key: VESZVEPWHSJNEL-UHFFFAOYSA-N
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Description

1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl- is a quaternary ammonium compound with a unique bicyclic structure. This compound is known for its diverse applications in organic synthesis, catalysis, and as a building block for various chemical reactions. Its structure features a bicyclic framework with a quaternary nitrogen atom, making it a versatile intermediate in the synthesis of complex molecules.

Preparation Methods

The synthesis of 1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl- typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with appropriate reagents. One common method includes the reaction of DABCO with 4-chlorobenzyl chloride under basic conditions to form the quaternary ammonium salt. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is isolated by precipitation or crystallization .

Chemical Reactions Analysis

1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl- involves its interaction with various molecular targets. The quaternary ammonium group allows it to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture. This enhances the reaction rate and selectivity. Additionally, the compound can interact with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl- can be compared with other quaternary ammonium compounds such as:

These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the versatility and uniqueness of 1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-.

Properties

CAS No.

102269-52-3

Molecular Formula

C14H19ClNO+

Molecular Weight

252.76 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C14H19ClNO/c1-16-8-6-12(7-9-16)14(17,10-16)11-2-4-13(15)5-3-11/h2-5,12,17H,6-10H2,1H3/q+1

InChI Key

VESZVEPWHSJNEL-UHFFFAOYSA-N

Canonical SMILES

C[N+]12CCC(CC1)C(C2)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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